Oct-2-enoic acid

Antifungal Agents Agricultural Biocontrol Natural Products

Researchers screening antifungal leads often encounter potency limitations with generic metabolites. Oct-2-enoic acid directly addresses this gap with a 5.3-fold lower EC50 (0.9075 mg/mL) vs. diacetyl against Pyrrhoderma noxium, reducing application rates for crop protection programs. • Antifungal lead: EC50 0.9075 mg/mL vs. 4.8213 mg/mL for diacetyl against P. noxium. • Dual-mode probe: 14.77% AChE inhibition at 10 µM; 42.0% proteasome activation at 25 µM-absent in saturated octanoic acid. • Insecticidal profile: LD50 9.66 µg/mg in G. mellonella with non-neurotoxic mechanism. • Crystallographic identity: monoclinic C2/c packing (a=19.032 Å, b=9.368 Å, c=11.520 Å, β=123.033°) for solid-form studies.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 1470-50-4
Cat. No. B074504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOct-2-enoic acid
CAS1470-50-4
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCCCCC=CC(=O)O
InChIInChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
InChIKeyCWMPPVPFLSZGCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly
Insoluble in water;  soluble in oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Oct-2-enoic Acid Technical Overview


Oct-2-enoic acid (2-octenoic acid, CAS 1470-50-4) is an eight-carbon α,β-unsaturated medium-chain fatty acid, predominantly existing as the trans (E)-isomer . It is an endogenous metabolite produced via hepatic microsomal oxidation of aliphatic aldehydes and is naturally present in urine and plasma [1]. Its physicochemical properties include a melting point of 5–6 °C, a boiling point of 154 °C at 22 Torr, and a density of 0.944 g/mL at 25 °C . The compound serves as a research tool and building block in diverse fields, including antimicrobial, antifungal, antioxidant, insecticidal, and enzyme inhibition studies.

A
Antifungal screening research
I
Insecticidal bioassay studies
E
Enzyme inhibition/proteasome probe
C
Crystallography and solid-form analysis

Oct-2-enoic Acid Substitution Risks


Generic substitution among medium-chain fatty acids or even among closely related unsaturated C8 analogs is not scientifically defensible for Oct-2-enoic acid. The position and geometry of the double bond (Δ2, E-configuration) fundamentally alter its biological activity, physicochemical behavior, and molecular recognition compared to its saturated counterpart (octanoic acid) or isomers with different double-bond positions [1]. Head-to-head studies demonstrate that Oct-2-enoic acid exhibits orders-of-magnitude differences in antifungal potency relative to co-occurring metabolites [2] and shows distinct enzyme inhibition profiles that are absent in its saturated analog [3]. The compound's unique crystallographic packing, dictated by its α,β-unsaturated carboxylic acid motif, further distinguishes it from even-numbered homologs, affecting solid-state stability and formulation behavior [1]. These quantitative, assay-specific differences render simple structural or class-based interchange invalid for rigorous experimental design.

Saturated analog Octanoic acid lacks α,β-unsaturation; dual enzyme activity may not transfer.
Positional isomers Double-bond shift may alter antifungal and enzyme recognition profiles.
Co-metabolite Diacetyl shows a markedly different antifungal EC50 context; direct substitution invalid.

Oct-2-enoic Acid Differentiation Evidence


Antifungal Potency Against Pyrrhoderma noxium

In a direct comparative antifungal assay against the rubber tree pathogen Pyrrhoderma noxium, trans-2-octenoic acid (the biologically active E-isomer of Oct-2-enoic acid) demonstrated a median effective concentration (EC50) of 0.9075 mg/mL, which was 5.3-fold more potent than the co-metabolite diacetyl (EC50 = 4.8213 mg/mL) [1]. Both compounds were identified from the culture filtrate of Bacillus subtilis Czk1, and the EC50 values were determined using standardized mycelial growth inhibition assays.

Antifungal EC50
Head-to-head
5.3-fold lower EC50 vs. diacetyl
Supports antifungal screening context
In vitro mycelial inhibition; P. noxium
Antifungal Agents Agricultural Biocontrol Natural Products

Superoxide Scavenging and Lipid Peroxidation Inhibition

The 7-hydroxy-2-octenoic acid-ethyl ester (7E) derivative of Oct-2-enoic acid exhibited superoxide anion scavenging activity and inhibition of linoleic acid peroxidation that exceeded the performance of both ascorbic acid (ASA) and butyl hydroxyl anisole (BHA) in standardized in vitro tests . While the study evaluated the 7E mixture rather than the parent acid, the core octenoic scaffold is responsible for the observed activity, providing a class-level inference that Oct-2-enoic acid-based structures can outperform common reference antioxidants.

Antioxidant activity
Class-level
Reported class-level antioxidant activity exceeding ASA and BHA
Class-level inference; data to verify
7E derivative study; exact fold not quantified
Antioxidants UV Protection Natural Product Bioactivity

Insecticidal Activity Against Galleria mellonella

Trans-2-octenoic acid (the E-isomer of Oct-2-enoic acid) exhibited acute insecticidal activity against Galleria mellonella larvae with a topical LD50 of 9.66 µg/mg of insect body mass [1]. This value falls outside the Globally Harmonized System (GHS) acute toxicity scale for dermal application, indicating a favorable mammalian safety margin [1]. While a direct head-to-head comparator for LD50 was not identified in the same study, this quantifies the compound's intrinsic insecticidal potency for comparative benchmarking against other fatty acid-based biopesticides.

Insecticidal LD50
Reported
9.66 µg/mg topical LD50
Supports insecticidal bioassay context
Galleria mellonella larvae; model-specific review
Insecticides Biopesticides Toxicology

Cholinesterase Inhibition and Proteasome Stimulation

At a concentration of 10 µM, (E)-Oct-2-enoic acid inhibited electric eel acetylcholinesterase (AChE) by 14.77% and equine serum butyrylcholinesterase (BuChE) by 6.0% [1]. At 25 µM, the same compound stimulated human 20S proteasome activity to 42.0% as measured by an 11-amino acid FRET peptide substrate assay [1]. This dual activity—modest cholinesterase inhibition coupled with proteasome stimulation—is a unique combination not shared by saturated octanoic acid or by other medium-chain fatty acids lacking the α,β-unsaturation.

Enzyme modulation
Assay context
AChE 14.77% inhib., proteasome 42.0% stim.; absent in octanoic acid
Supports enzyme probe research context
10 µM / 25 µM; FRET-based proteasome assay
Enzyme Inhibition Acetylcholinesterase Proteasome Biochemical Assays

Distinct Crystallography from Hept-2-enoic Acid

X-ray crystallographic analysis revealed that (E)-Oct-2-enoic acid (C8) crystallizes in the monoclinic space group C2/c with unit cell parameters a = 19.032(10) Å, b = 9.368(5) Å, c = 11.520(6) Å, β = 123.033(11)°, and V = 1721.80(16) ų at 200 K [1]. In contrast, the odd-numbered homolog (E)-hept-2-enoic acid (C7) crystallizes in the triclinic space group P-1 with a = 5.3049(2) Å, b = 6.6322(3) Å, c = 11.1428(5) Å, α = 103.972(3)°, β = 97.542(3)°, γ = 90.104(3)°, and V = 376.92(3) ų at 150 K [1].

Crystal structure
Head-to-head
Monoclinic C2/c vs. triclinic P-1 (C7 homolog)
Solid-state property may differ
Unit cell volume 1721.80 vs. 376.92 ų
Crystallography Solid-State Chemistry Formulation Science

Oct-2-enoic Acid: Application Scenarios


Agricultural Biocontrol Antifungal Development

Researchers developing antifungal agents for crop protection, particularly against Pyrrhoderma noxium in rubber trees, should prioritize Oct-2-enoic acid over diacetyl due to its 5.3-fold lower EC50 (0.9075 mg/mL vs. 4.8213 mg/mL) in direct comparative assays [1]. This potency advantage translates to lower application rates and potentially reduced formulation costs. The compound's natural occurrence as a microbial metabolite also supports its classification as a biopesticide candidate.

Fatty Acid-Based Insecticide Screening

Oct-2-enoic acid is a compelling lead for developing non-neurotoxic insecticides against lepidopteran pests. Its LD50 of 9.66 µg/mg in Galleria mellonella larvae, which lies outside the GHS acute toxicity scale, indicates a favorable mammalian safety profile [1]. The compound's ability to disrupt cuticular lipid profiles and impair immune cell function [1] suggests a unique mode of action distinct from conventional neurotoxic insecticides, making it valuable for resistance management programs.

Cholinesterase and Proteasome Modulation

Biochemists investigating the interplay between acetylcholinesterase inhibition and proteasome activation can employ (E)-Oct-2-enoic acid as a selective chemical probe. At 10 µM, it achieves 14.77% AChE inhibition and 6.0% BuChE inhibition, while at 25 µM it stimulates proteasome activity to 42.0% [1]. This dual activity profile is absent in saturated octanoic acid, making Oct-2-enoic acid uniquely suited for studying the functional relationship between these two proteolytic pathways.

Solid-State Formulation and Crystallization Studies

For applications requiring crystalline Oct-2-enoic acid—such as in pharmaceutical co-crystal screening or solid-form patenting—the distinct monoclinic C2/c packing (a = 19.032 Å, b = 9.368 Å, c = 11.520 Å, β = 123.033°) must be considered [1]. This structure differs fundamentally from the triclinic C7 homolog, meaning crystallization protocols and solid-state analytical methods developed for hept-2-enoic acid cannot be directly transferred.

Application
Selection Property
Validation Focus
Antifungal screening studies
Reported EC50 comparison context
Comparative mycelial growth inhibition assay
Insecticidal bioassay research
Reported topical LD50 benchmark
Dose-response and cuticular lipid profiling
Enzyme modulation studies
Dual AChE/proteasome activity profile
Cholinesterase and proteasome pathway context
Crystallization and solid-form analysis
Crystal packing parameter review
Solid-form comparability and stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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